molecular formula C20H18N2O2S B257356 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide

4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide

Cat. No. B257356
M. Wt: 350.4 g/mol
InChI Key: TWMVXADCGDNJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide, also known as ATPBD, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide is not fully understood, but it has been suggested that it may act through the inhibition of certain enzymes or proteins involved in cancer cell growth, inflammation, and neurodegeneration. For example, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. In addition, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammatory disorders. Furthermore, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In addition, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been found to inhibit the migration and invasion of cancer cells, suggesting its potential use in the prevention of metastasis. In inflammatory cells, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, leading to the attenuation of inflammatory responses. Furthermore, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease, suggesting its potential use in the treatment of this disorder.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide is its potent anti-cancer and anti-inflammatory activities, which make it a potential candidate for the development of novel therapeutics. In addition, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been found to exhibit good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide is its high cost of synthesis, which may limit its use in large-scale experiments. Furthermore, the mechanism of action of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide. One possible direction is to investigate the structure-activity relationship of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide and its analogs, in order to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide in animal models, in order to determine its optimal dosing regimen and toxicity profile. Furthermore, the potential use of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide in combination with other anti-cancer or anti-inflammatory agents should be explored, in order to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide, such as nanoparticles or liposomes, may improve its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide involves the reaction of 2-((2-thienyl)methyl)pyridine with 4-(allyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield the final product. This method has been reported to yield 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide in good yields and high purity.

Scientific Research Applications

4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been reported to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Furthermore, 4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

4-(allyloxy)-N-pyridin-2-yl-N-(2-thienylmethyl)benzamide

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

4-prop-2-enoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18N2O2S/c1-2-13-24-17-10-8-16(9-11-17)20(23)22(15-18-6-5-14-25-18)19-7-3-4-12-21-19/h2-12,14H,1,13,15H2

InChI Key

TWMVXADCGDNJND-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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